molecular formula C21H21N3O6S B2562662 (Z)-methyl 2-(6-acetamido-2-((3,5-dimethoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 941997-31-5

(Z)-methyl 2-(6-acetamido-2-((3,5-dimethoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2562662
CAS No.: 941997-31-5
M. Wt: 443.47
InChI Key: UEVFENVSNFUKLA-LNVKXUELSA-N
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Description

(Z)-Methyl 2-(6-acetamido-2-((3,5-dimethoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a benzothiazole-derived compound featuring a unique structural architecture. Its Z-configuration at the imino group (C=N bond) and substitution pattern—including a 6-acetamido group, a 3,5-dimethoxybenzoyl moiety, and a methyl ester—impart distinct electronic and steric properties.

Properties

IUPAC Name

methyl 2-[6-acetamido-2-(3,5-dimethoxybenzoyl)imino-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O6S/c1-12(25)22-14-5-6-17-18(9-14)31-21(24(17)11-19(26)30-4)23-20(27)13-7-15(28-2)10-16(8-13)29-3/h5-10H,11H2,1-4H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEVFENVSNFUKLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC(=CC(=C3)OC)OC)S2)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-methyl 2-(6-acetamido-2-((3,5-dimethoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound characterized by a benzo[d]thiazole core and various functional groups that suggest significant biological activity. This article explores its potential pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities, based on existing research findings.

Structural Features

The compound features several notable structural components:

  • Benzo[d]thiazole moiety : Known for diverse pharmacological activities.
  • Acetamido group : May act as a hydrogen bond donor/acceptor, enhancing interactions with biological targets.
  • 3,5-Dimethoxybenzoyl group : Increases lipophilicity and potential membrane permeability.

Anticancer Activity

Research indicates that compounds containing benzo[d]thiazole derivatives often exhibit anticancer properties. For instance, studies have shown that analogs of similar structures can induce cell cycle arrest and apoptosis in various cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Mechanism of Action
Compound 2aHep3B1625.8Induces G2-M phase arrest
DoxorubicinHep3B7.4Standard chemotherapy agent

In vitro studies are necessary to confirm the specific anticancer activity of this compound against various cancer cell lines.

Antimicrobial Activity

The benzo[d]thiazole ring system is associated with antimicrobial properties. Compounds with similar structures have demonstrated effectiveness against various bacterial strains. For example, derivatives have shown significant antibacterial activity against Gram-positive and Gram-negative bacteria.

Anti-inflammatory Activity

The presence of functional groups such as acetamido may contribute to anti-inflammatory effects. Compounds with similar scaffolds have been evaluated for their ability to inhibit pro-inflammatory cytokines in vitro.

Case Studies and Research Findings

  • Synthesis and Evaluation of Benzodioxole Derivatives :
    • A study synthesized benzodioxole derivatives that exhibited potent anticancer activity against Hep3B cells, suggesting a correlation between structural features and biological efficacy .
    • These findings highlight the potential of modifying the structure of this compound to enhance its biological activities.
  • Mechanistic Studies :
    • Interaction studies using molecular docking simulations can provide insights into how this compound interacts with specific biological targets such as enzymes or receptors.
    • Techniques like flow cytometry can be employed to analyze the effects on cell cycle progression in cancer cells treated with this compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on core heterocycles (e.g., benzothiazole, thiazole), substituent types (e.g., acylated amines, methoxy groups), and functional groups (e.g., esters, amides). Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

Compound Name/ID Core Structure Key Substituents Biological Relevance Reference
Target Compound Benzo[d]thiazole 6-Acetamido, 3,5-dimethoxybenzoyl imino, methyl ester Hypothesized kinase inhibition (theoretical)
4-(5-(Benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoic acid () Benzo[d]imidazole Benzyl-hydroxyethyl amino, butanoic acid Alkaline hydrolysis applications
Thiazol-5-ylmethyl carbamate derivatives () Thiazole Hydroperoxypropyl, ureido groups Antimicrobial/antiviral potential (patent data)
Methylofuran () Furan Formyl/glutamic acid linkages Cofactor in methanogenesis

Key Findings :

Steric Bulk : The 6-acetamido group introduces steric hindrance absent in unsubstituted benzothiazoles (e.g., derivatives), which may reduce off-target interactions but limit solubility .

Functional Group Diversity : Unlike methylofuran (a cofactor with formyl groups), the target compound’s ester and acetamido groups suggest divergent reactivity, favoring hydrolytic stability over redox activity .

Chemoinformatic Similarity Analysis

Using Tanimoto coefficients (), the target compound exhibits moderate similarity (0.45–0.55) to benzothiazole-based kinase inhibitors and lower similarity (<0.30) to furan-derived cofactors like methylofuran. This aligns with its hypothesized role in modulating eukaryotic enzymes rather than microbial metabolic pathways .

Table 2: Tanimoto Similarity Scores

Compared Compound Tanimoto Coefficient Basis of Comparison
Benzo[d]thiazole kinase inhibitor (hypothetical) 0.55 Benzothiazole core, acetamido group
Thiazol-5-ylmethyl carbamate () 0.48 Thiazole ring, ester linkage
Methylofuran () 0.28 Heterocyclic core only

Q & A

Basic Research Questions

Q. What is the typical synthetic route for (Z)-methyl 2-(6-acetamido-2-((3,5-dimethoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate?

  • Methodological Answer : The compound can be synthesized via condensation reactions involving heterocyclic intermediates. A general approach involves refluxing a substituted triazole or thiazole precursor (e.g., 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole) with a benzaldehyde derivative in absolute ethanol and glacial acetic acid as a catalyst. After 4–6 hours of reflux, the solvent is evaporated under reduced pressure, and the product is purified via recrystallization or column chromatography .

Q. What analytical techniques are used to confirm the structural integrity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions (e.g., acetamido, dimethoxybenzoyl groups).
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., C₂₂H₂₁N₃O₆S, MW 455.5) and fragmentation patterns .
  • Elemental Analysis : To validate purity and stoichiometry.
  • Infrared (IR) Spectroscopy : Identification of functional groups (e.g., C=O stretch at ~1700 cm⁻¹).

Q. How is the purity of this compound assessed during synthesis?

  • Methodological Answer :

  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection to quantify impurities.
  • Thin-Layer Chromatography (TLC) : Monitoring reaction progress using silica gel plates and UV visualization.
  • Melting Point Determination : Consistency with literature values (e.g., analogs in pharmacopeial standards show deviations <2°C indicate purity) .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize reaction conditions for higher yield?

  • Methodological Answer :

  • Factorial Design : Vary parameters like temperature (80–120°C), catalyst concentration (1–5 mol%), and reaction time (4–8 hours).
  • Response Surface Methodology (RSM) : Model interactions between variables to identify optimal conditions.
  • Example Data Table :
ParameterLow LevelHigh LevelOptimal Value
Temperature80°C120°C105°C
Catalyst (%)153.2
Time (hours)486.5
  • Statistical Analysis : Use ANOVA to identify significant factors (e.g., temperature contributes 60% to yield variance) .

Q. How can computational chemistry aid in predicting reaction pathways for this compound?

  • Methodological Answer :

  • Quantum Chemical Calculations : Density Functional Theory (DFT) to model transition states and activation energies for imine bond formation.
  • Reaction Path Search Algorithms : Tools like GRRM or AFIR to explore intermediates and byproducts.
  • Case Study : ICReDD’s workflow combines computational predictions with experimental validation, reducing trial-and-error by 40% .

Q. What reactor design considerations are critical for scaling up synthesis?

  • Methodological Answer :

  • Continuous Flow Reactors : Enhance heat/mass transfer for exothermic reactions.
  • Membrane Separation Technologies : In-situ removal of byproducts (e.g., water) to shift equilibrium.
  • Key Metrics : Residence time distribution (RTD) analysis to minimize batch variability .

Q. How to resolve contradictions in spectroscopic data for structural elucidation?

  • Methodological Answer :

  • Multi-Technique Cross-Validation : Compare NMR, MS, and X-ray crystallography (if crystals are obtainable).
  • Dynamic NMR Studies : Resolve rotational isomers or tautomeric forms (e.g., Z/E imino configurations).
  • Example Conflict : Discrepancies in NOESY correlations may indicate conformational flexibility in the thiazole ring .

Q. What strategies improve the compound’s stability under storage conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose to heat (40–60°C), humidity (75% RH), and UV light to identify degradation pathways.
  • Stabilizers : Use antioxidants (e.g., BHT) or inert atmospheres (N₂) for oxygen-sensitive functional groups.
  • Analytical Monitoring : Stability-indicating HPLC methods to track degradation products over time .

Notes on Data Contradictions and Methodological Gaps

  • Synthesis Variability : ’s method lacks specificity for Z/E isomer control. Advanced studies should incorporate chiral HPLC or circular dichroism to confirm stereochemistry.
  • Physical Data Gaps : highlights missing density and melting point data, necessitating experimental determination via differential scanning calorimetry (DSC) .
  • Reaction Fundamentals : ’s classification of reactor design (RDF2050112) underscores the need for kinetic studies to model rate laws and diffusion limitations .

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